molecular formula C20H16ClFN2O4S B14980526 3,5-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14980526
M. Wt: 434.9 g/mol
InChI Key: OQMGXDDDKOLACX-UHFFFAOYSA-N
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Description

3,5-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with the molecular formula C20H16ClFN2O4S and a molecular weight of 434.87 . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,5-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild and functional group tolerant conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3,5-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halide positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3,5-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H16ClFN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16ClFN2O4S/c1-12-7-13(2)9-15(8-12)28-19(25)18-16(21)10-23-20(24-18)29(26,27)11-14-5-3-4-6-17(14)22/h3-10H,11H2,1-2H3

InChI Key

OQMGXDDDKOLACX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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